molecular formula C24H16N2O2 B2699430 N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 477500-06-4

N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2699430
CAS No.: 477500-06-4
M. Wt: 364.404
InChI Key: SAJGAEFGTFPDCO-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a heterocyclic aromatic compound featuring a benzoxazole core fused to a phenyl group, which is further conjugated to a naphthalene-1-carboxamide moiety. This compound’s structural complexity makes it relevant in materials science and pharmaceutical research, particularly in applications requiring rigid, planar scaffolds for molecular recognition or optoelectronic properties.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-23(18-12-7-9-16-8-1-2-10-17(16)18)25-20-13-4-3-11-19(20)24-26-21-14-5-6-15-22(21)28-24/h1-15H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJGAEFGTFPDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which is synthesized from 3-hydroxynaphthalene-2-carboxylic acid and 2-aminophenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C . This intermediate is then coupled with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may yield naphthalen-2-ol derivatives.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key properties of N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
This compound (Target) C₂₄H₁₆N₂O₂ (estimated) 364.40 (estimated) ~3.8 (predicted) 1 3 ~60 (estimated)
N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide C₁₄H₁₀N₂OS 254.31 3.24 1 3 33.54
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-methoxy-naphthalene-2-carboxamide C₂₆H₁₉N₂O₂S 447.51 ~4.1 (predicted) 1 4 ~70 (estimated)
Key Observations:
  • Molecular Weight and Hydrophobicity : The target compound’s molecular weight (~364.40) is intermediate between the thiazole (254.31) and benzothiazole-methoxy (447.51) analogs. Its predicted logP (~3.8) suggests moderate hydrophobicity, higher than the thiazole derivative (logP 3.24) due to the larger aromatic benzoxazole system. The benzothiazole-methoxy analog likely has increased logP (~4.1) from the sulfur atom and methoxy group .
  • Hydrogen Bonding and Solubility: All three compounds possess one H-bond donor (amide NH) and 3–4 acceptors (amide O, heterocyclic N/O/S). The benzothiazole-methoxy derivative’s higher polar surface area (~70 Ų) may marginally improve aqueous solubility compared to the target compound .

Structural Modifications and Functional Implications

Benzoxazole vs. Thiazole/Benzothiazole Cores
  • Planarity and Crystallinity: X-ray studies of naphthalene-phenyl analogs (e.g., ) demonstrate that fused aromatic systems adopt near-planar configurations, favoring crystalline packing. The benzoxazole moiety in the target compound likely enhances crystallinity compared to non-fused thiazoles .
Substituent Effects
  • Methoxy Group () : The methoxy substituent in the benzothiazole analog increases steric bulk and electron-donating effects, which may alter binding kinetics in biological systems or shift absorption spectra in optoelectronic applications .

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores various aspects of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a benzoxazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H15N3O\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and metastasis.
  • Receptor Modulation : It could modulate the activity of receptors that play a role in cell signaling pathways associated with cancer and inflammatory responses.

Cytotoxic Effects

Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)12.8
HepG2 (Liver Cancer)18.0
PC3 (Prostate Cancer)14.5

These findings indicate that the compound has potent anti-cancer properties, which warrant further investigation into its mechanisms and therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of benzoxazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis induction through caspase activation pathways.
  • Anti-inflammatory Activity : In vivo studies have shown that this compound exhibits anti-inflammatory properties by inhibiting COX-2 enzyme activity, suggesting potential applications in treating inflammatory diseases.

Research Findings

Research has consistently shown that benzoxazole derivatives possess a wide range of biological activities beyond anticancer effects. These include:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Antioxidant Properties : Studies suggest that it may also exhibit antioxidant effects, contributing to cellular protection against oxidative stress.

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